Methyl 2-(3-bromo-4-methylphenyl)acetate
Overview
Description
Methyl 2-(3-bromo-4-methylphenyl)acetate is a white solid compound with a specific molecular structure. It is soluble in organic solvents and has a distinct odor. This compound is commonly used as an important intermediate in organic synthesis .
Mechanism of Action
Target of Action
Methyl 2-(3-bromo-4-methylphenyl)acetate is a complex compound with a specific molecular structure Compounds with similar structures, such as benzylic halides, typically interact with various biological targets via nucleophilic substitution or free radical bromination .
Mode of Action
Based on its structural similarity to benzylic halides, it may undergo reactions via an sn1 pathway, facilitated by the resonance-stabilized carbocation . This interaction could lead to various changes at the molecular level, affecting the function of the target.
Biochemical Pathways
Similar compounds have been known to participate in various biochemical reactions, leading to the formation of alkylated carbene complexes . These complexes can further interact with other molecules and pathways, leading to downstream effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-bromo-4-methylphenyl)acetate can be synthesized through various methods. One common approach involves the esterification of 3-bromo-4-methylphenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromo-4-methylphenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Major Products Formed
Substitution: 2-(3-iodo-4-methylphenyl)acetate, 2-(3-fluoro-4-methylphenyl)acetate.
Oxidation: 3-bromo-4-methylbenzoic acid.
Reduction: 2-(3-bromo-4-methylphenyl)ethanol.
Scientific Research Applications
Methyl 2-(3-bromo-4-methylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromo-3-methylphenyl)acetate
- Methyl 2-(3-chloro-4-methylphenyl)acetate
- Methyl 2-(3-bromo-4-ethylphenyl)acetate
Uniqueness
Methyl 2-(3-bromo-4-methylphenyl)acetate is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This structural arrangement imparts distinct chemical properties and reactivity compared to its analogs. For instance, the bromine atom’s position can significantly influence the compound’s behavior in substitution reactions, making it a valuable intermediate in organic synthesis .
Biological Activity
Methyl 2-(3-bromo-4-methylphenyl)acetate, a compound featuring both bromine and methyl substituents on a phenyl ring, has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article synthesizes data from various studies to explore the compound's biological properties, mechanisms of action, and potential applications.
This compound is characterized by its ester functional group and a phenyl ring that includes a bromine atom and a methyl group. These structural features are significant as they influence the compound's reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that it could serve as a promising candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound inhibits the proliferation of cancer cells, particularly in breast and colon cancer models. The reported IC50 values indicate significant potency, with values in the low micromolar range (e.g., IC50 = 1.5 µM against certain cancer cell lines) . The proposed mechanism involves the induction of apoptosis and inhibition of key signaling pathways related to cell survival.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical cellular processes, such as those regulating apoptosis and cell cycle progression.
- Receptor Interaction : It is hypothesized that the bromine and methyl groups enhance binding affinity to certain receptors, modulating downstream signaling pathways associated with tumor growth and survival .
Case Studies
- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. Results showed superior activity against resistant strains of Staphylococcus aureus, suggesting its potential role in overcoming antibiotic resistance.
- Cancer Cell Line Studies : A recent investigation into the effects of this compound on various cancer cell lines revealed that it significantly reduced cell viability in MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The study concluded that further exploration into its mechanism could lead to novel therapeutic strategies .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | IC50 Value (µM) |
---|---|---|
This compound | Antimicrobial, Anticancer | 1.5 |
3-Bromo-4-methylphenol | Moderate Antimicrobial | 10 |
Methyl 2-(3-chloro-4-methylphenyl)acetate | Lower Anticancer Activity | 5 |
This table illustrates how this compound compares favorably against structurally similar compounds in terms of biological activity.
Properties
IUPAC Name |
methyl 2-(3-bromo-4-methylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-3-4-8(5-9(7)11)6-10(12)13-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYUTZOUDJUCGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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